A 1070722

Beschreibung

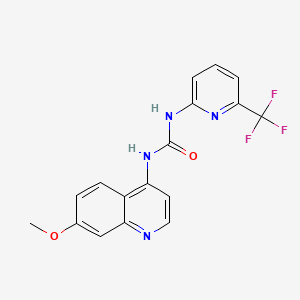

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(7-methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2/c1-26-10-5-6-11-12(7-8-21-13(11)9-10)22-16(25)24-15-4-2-3-14(23-15)17(18,19)20/h2-9H,1H3,(H2,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPBIJGXSXEOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)NC(=O)NC3=CC=CC(=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384424-80-9 | |

| Record name | 1384424-80-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-1070722: An In-depth Technical Guide on its Mechanism of Action as a Glycogen Synthase Kinase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-1070722 is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). With a Ki value of 0.6 nM for both GSK-3α and GSK-3β isoforms, it demonstrates significant potential as a chemical probe for studying GSK-3 signaling and as a therapeutic lead for various pathologies, including neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of A-1070722, including its biochemical activity, its impact on cellular signaling pathways, and detailed protocols for key experimental validation.

Core Mechanism of Action: Inhibition of GSK-3

A-1070722 exerts its biological effects through the direct inhibition of Glycogen Synthase Kinase-3 (GSK-3), a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. GSK-3 is a key regulator of numerous signaling pathways, including the Wnt/β-catenin pathway, insulin signaling, and pathways involved in neuronal function and inflammation. A-1070722's potent and selective inhibition of both GSK-3α and GSK-3β isoforms makes it a valuable tool for dissecting the roles of this critical kinase.

Quantitative Data Presentation

A-1070722 has been characterized by its high affinity for GSK-3. The following table summarizes the available quantitative data. It is important to note that while high selectivity is reported, a detailed kinase selectivity profile with specific IC50 values against a broad panel of kinases is not publicly available.

| Target | Parameter | Value | Reference |

| GSK-3α | Ki | 0.6 nM | [1][2] |

| GSK-3β | Ki | 0.6 nM | [1][2] |

| Kinase Panel | Selectivity | > 50-fold over CDK family members | [1] |

Impact on Cellular Signaling Pathways

By inhibiting GSK-3, A-1070722 modulates several downstream signaling cascades. The most well-characterized of these is the Wnt/β-catenin pathway.

Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by A-1070722 prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional coactivator, inducing the expression of Wnt target genes involved in cell proliferation, differentiation, and fate.

Neuronal Signaling and Tau Phosphorylation

GSK-3 is implicated in the hyperphosphorylation of the microtubule-associated protein Tau, a hallmark of Alzheimer's disease. By inhibiting GSK-3, A-1070722 can reduce the phosphorylation of Tau, potentially preventing the formation of neurofibrillary tangles and protecting neurons from β-amyloid and glutamate-induced toxicity.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the mechanism of action of A-1070722.

In Vitro GSK-3 Kinase Inhibition Assay

This assay is designed to determine the potency of A-1070722 in inhibiting the kinase activity of recombinant GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

A-1070722

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of A-1070722 in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add 10 µL of the diluted A-1070722 or vehicle (DMSO) control.

-

Add 20 µL of a solution containing the GSK-3 substrate peptide and recombinant GSK-3β enzyme in kinase buffer.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding 20 µL of kinase buffer containing [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 20 minutes.

-

Stop the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

-

Rinse the paper with acetone and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of A-1070722 and determine the IC50 value.

In Vitro Tau Phosphorylation Assay

This assay evaluates the ability of A-1070722 to inhibit GSK-3β-mediated phosphorylation of Tau protein in a cellular context.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Recombinant Tau protein

-

A-1070722

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-Tau (specific epitopes, e.g., AT8, PHF-1) and anti-total-Tau

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Culture SH-SY5Y cells to 80-90% confluency.

-

Treat cells with different concentrations of A-1070722 for 1 hour.

-

Induce Tau phosphorylation by treating cells with a GSK-3β activator (or by other means to activate the kinase).

-

After the desired incubation time, wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-Tau and total-Tau overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the phospho-Tau signal to the total-Tau signal.

Neuronal Protection Assay against β-Amyloid Toxicity

This assay assesses the neuroprotective effects of A-1070722 against β-amyloid (Aβ)-induced cell death in primary neurons.

Materials:

-

Primary cortical neurons (e.g., from rat embryos)

-

Neurobasal medium and B27 supplement

-

Aβ (1-42) peptide, pre-aggregated to form oligomers

-

A-1070722

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent

-

DMSO

Procedure:

-

Isolate and culture primary cortical neurons in 96-well plates.

-

After 7-10 days in culture, pre-treat the neurons with various concentrations of A-1070722 for 2 hours.

-

Add pre-aggregated Aβ (1-42) oligomers to the culture medium to a final concentration known to induce neurotoxicity (e.g., 5-10 µM).

-

Incubate the cells for 24-48 hours.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Conclusion

A-1070722 is a powerful research tool for investigating the multifaceted roles of GSK-3 in health and disease. Its high potency and selectivity make it a valuable pharmacological agent for in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the mechanism of action of A-1070722 and to explore its therapeutic potential in GSK-3-related pathologies. Further characterization of its kinase selectivity profile will be beneficial for its continued development and application in the field.

References

A-1070722: A Technical Overview of a Highly Selective GSK-3 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of A-1070722, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the core signaling pathway associated with its primary target.

Executive Summary

Quantitative Kinase Selectivity Profile

The following table summarizes the known quantitative inhibition data for A-1070722. It is important to note that a broad, publicly available kinome-wide screen (e.g., KINOMEscan) for A-1070722 has not been identified in the surveyed literature. The selectivity data is based on published findings from targeted kinase panels.

| Target Kinase | Isoform | Inhibition Constant (Ki) | Selectivity vs. Other Kinases |

| Glycogen Synthase Kinase 3 (GSK-3) | GSK-3α | 0.6 nM[1] | > 50-fold vs. a panel including CDKs[1] |

| GSK-3β | 0.6 nM[1] |

Core Signaling Pathway: GSK-3 Regulation

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its activity is primarily regulated by inhibitory phosphorylation and protein-protein interactions. The diagram below illustrates a simplified model of the canonical Wnt/β-catenin signaling pathway, a key regulatory network for GSK-3.

Caption: Canonical Wnt/β-catenin signaling pathway regulating GSK-3 activity.

Experimental Protocols for Kinase Selectivity Profiling

Determining the selectivity of a kinase inhibitor like A-1070722 is crucial for its validation as a research tool. This is typically achieved by screening the compound against a large panel of kinases. Below are detailed, generalized methodologies for two common types of kinase assays used for this purpose.

KINOMEscan™ (Competition Binding Assay)

The KINOMEscan™ platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Generalized Protocol:

-

Kinase-Ligand Binding: A proprietary kinase-tagged T7 phage strain is incubated with the test compound (A-1070722) and an immobilized, active-site directed ligand in a multi-well plate.

-

Competition: A-1070722 competes with the immobilized ligand for binding to the kinase's active site.

-

Washing: Unbound phage and compound are washed away.

-

Elution and Quantification: The amount of kinase-tagged phage remaining bound to the immobilized ligand is eluted and quantified via qPCR.

-

Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined from dose-response curves.

Caption: Generalized workflow for the KINOMEscan competition binding assay.

Mobility Shift Kinase Assay (e.g., Caliper Life Sciences)

Mobility shift assays measure the enzymatic activity of a kinase by detecting the conversion of a substrate to a phosphorylated product.

Principle: This microfluidic-based assay separates a fluorescently labeled peptide substrate from its phosphorylated product based on differences in their electrophoretic mobility. The extent of phosphorylation is directly proportional to the kinase activity.

Generalized Protocol:

-

Reaction Setup: The kinase, a fluorescently labeled peptide substrate, ATP, and the test compound (A-1070722) are incubated together in a multi-well plate.

-

Kinase Reaction: The kinase catalyzes the transfer of a phosphate group from ATP to the substrate.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer, typically containing a chelating agent like EDTA.

-

Microfluidic Separation: The reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the negatively charged phosphorylated product to migrate at a different velocity than the less negatively charged substrate.

-

Detection and Analysis: The amounts of substrate and product are detected by laser-induced fluorescence. The ratio of product to the sum of product and substrate is used to calculate the percent of substrate conversion, which reflects the kinase activity. IC50 values are determined from dose-response curves.

Caption: Generalized workflow for a mobility shift kinase assay.

Conclusion

A-1070722 is a highly potent and selective inhibitor of GSK-3α and GSK-3β. Its demonstrated high selectivity makes it a superior chemical probe for investigating the roles of GSK-3 in cellular signaling and disease, with a lower likelihood of off-target effects compared to less selective inhibitors. For definitive characterization in any new experimental system, researchers are encouraged to perform their own selectivity profiling against a panel of kinases relevant to their specific area of investigation.

References

A-1070722: An In-Depth Technical Guide to its In Vitro Inhibition of GSK-3α/β

For researchers and professionals in the fields of neuroscience, oncology, and metabolic disorders, Glycogen Synthase Kinase-3 (GSK-3) has emerged as a significant therapeutic target. The inhibitor A-1070722 has demonstrated high potency and selectivity for the two isoforms of this kinase, GSK-3α and GSK-3β. This technical guide provides a comprehensive overview of the in vitro inhibitory activity of A-1070722, including its binding affinity, a detailed representative experimental protocol for Ki determination, and its position within relevant signaling pathways.

Data Presentation: In Vitro GSK-3α/β Ki Values

The inhibitory potency of A-1070722 against both GSK-3α and GSK-3β has been determined through in vitro kinase assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity. A-1070722 exhibits identical and potent inhibition for both isoforms.

| Compound | Target | Ki (nM) |

| A-1070722 | GSK-3α | 0.6[1][2][3][4] |

| A-1070722 | GSK-3β | 0.6[1][2][3][4] |

Experimental Protocols: Determination of In Vitro GSK-3 Ki

While the specific protocol used for A-1070722's Ki determination is detailed in a conference abstract, a representative experimental methodology for determining the Ki of an ATP-competitive inhibitor for GSK-3 is outlined below. This protocol is based on a standard in vitro kinase assay format, such as a radiometric filter binding assay or a luminescence-based assay.

Objective: To determine the equilibrium dissociation constant (Ki) of A-1070722 for GSK-3α and GSK-3β.

Materials:

-

Enzymes: Recombinant human GSK-3α and GSK-3β.

-

Substrate: A specific peptide substrate for GSK-3, such as a pre-phosphorylated peptide (e.g., CREBtide).

-

Inhibitor: A-1070722.

-

ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or unlabeled ATP for luminescence-based assays.

-

Assay Buffer: A buffer solution containing components like MOPS, MgCl₂, and a phosphoprotein phosphatase inhibitor.

-

Detection Reagents: Depending on the assay format, this could include scintillant for radiometric assays or reagents for luminescence detection (e.g., ADP-Glo™).

-

Microplates: 96-well or 384-well plates suitable for the chosen detection method.

Methodology:

-

Compound Preparation: A stock solution of A-1070722 is prepared in a suitable solvent, such as DMSO. A dilution series is then created to test a range of inhibitor concentrations.

-

Reaction Setup: The kinase reaction is initiated by combining the GSK-3 enzyme, the peptide substrate, and varying concentrations of A-1070722 in the assay buffer within the wells of a microplate.

-

Initiation of Kinase Reaction: The reaction is started by the addition of ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays). The final ATP concentration should be close to the Michaelis-Menten constant (Km) for ATP for the specific GSK-3 isoform to ensure accurate Ki determination for an ATP-competitive inhibitor.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.

-

Reaction Termination and Detection:

-

Radiometric Assay: The reaction is stopped by the addition of a solution like phosphoric acid. The reaction mixture is then transferred to a filter membrane which captures the phosphorylated peptide. After washing to remove unincorporated [γ-³²P]ATP, the radioactivity on the filter is measured using a scintillation counter.

-

Luminescence Assay (e.g., ADP-Glo™): The kinase reaction is stopped, and the amount of ADP produced is quantified through a series of enzymatic reactions that ultimately lead to a luminescent signal, which is measured by a luminometer.

-

-

Data Analysis: The amount of phosphorylated substrate (or ADP produced) is plotted against the concentration of A-1070722. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay and the Km of the enzyme for ATP.

Cheng-Prusoff Equation:

Where:

-

[S] is the concentration of the substrate (ATP).

-

Km is the Michaelis-Menten constant of the enzyme for the substrate.

-

Mandatory Visualization

Signaling Pathway: GSK-3 Inhibition by A-1070722

Caption: A-1070722 directly inhibits GSK-3α/β, mimicking cellular inhibitory signals.

Experimental Workflow: In Vitro Ki Determination

References

In-Depth Technical Guide: A-1070722 Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of A-1070722, a potent and selective glycogen synthase kinase-3 (GSK-3) inhibitor. A-1070722 has demonstrated the ability to penetrate the brain, making it a compound of interest for treating central nervous system (CNS) disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The blood-brain barrier permeability of A-1070722 has been quantitatively assessed using Positron Emission Tomography (PET) imaging with a radiolabeled version of the compound, [11C]A-1070722, in non-human primates. The following tables summarize the key findings from these studies, including brain uptake of the radiotracer and the percentage of the parent compound remaining in plasma over time.

Table 1: Regional Brain Uptake of [11C]A-1070722 in Vervet Monkey

| Brain Region | Peak Standardized Uptake Value (SUV) |

| Frontal Cortex | Highest Uptake |

| Parietal Cortex | High Uptake |

| Anterior Cingulate | High Uptake |

| Caudate | Low Uptake |

| Putamen | Low Uptake |

| Thalamus | Low Uptake |

Note: Specific SUV values were presented graphically in the source material. The table reflects the relative uptake across different brain regions as described.

Table 2: Metabolism of [11C]A-1070722 in Vervet Monkey Plasma [1]

| Time (minutes) | Percentage of Unmetabolized [11C]A-1070722 in Plasma (Mean ± SD) |

| 2 | 92.5 ± 0.85% |

| 4 | 89.0 ± 1% |

| 12 | 51.9 ± 6.9% |

| 30 | 45.1 ± 12.9% |

| 60 | 35.6 ± 15% |

| 90 | 20.1 ± 9.5% |

Experimental Protocols

The following protocols are based on the in vivo PET imaging study of [11C]A-1070722 conducted in vervet/African green monkeys.

Radiosynthesis of [11C]A-1070722[2]

The radiotracer [11C]A-1070722 was synthesized by the alkylation of its desmethyl precursor with [11C]methyl iodide ([11C]MeI) in dimethylformamide (DMF) using sodium hydroxide (NaOH). The final product was purified and formulated for intravenous injection.

Animal Preparation and PET Imaging[2]

-

Animal Model: Fasted adult male vervet/African green monkeys (Chlorocebus aethiops sabaeus) were used for the study.

-

Anesthesia: The animals were anesthetized for the duration of the PET scan.

-

Radiotracer Administration: A bolus of [11C]A-1070722 was administered intravenously.

-

PET Scan Acquisition: Dynamic PET scans were acquired over a period of 90 minutes.

-

Arterial Blood Sampling: Serial arterial blood samples were collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.

-

Image Analysis: The PET images were co-registered with MRI scans for anatomical reference. Time-activity curves (TACs) were generated for various brain regions to quantify the uptake of the radiotracer over time.

Plasma Metabolite Analysis[1]

-

Sample Preparation: Plasma samples were mixed with acetonitrile to precipitate proteins.

-

Analysis: The supernatant was analyzed using reverse-phase high-performance liquid chromatography (HPLC) to separate the parent radiotracer from its polar metabolites.

-

Quantification: The percentage of unmetabolized [11C]A-1070722 was determined at various time points.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vivo blood-brain barrier permeability study of A-1070722.

Signaling Pathway

A-1070722 is an inhibitor of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a key regulatory kinase in the canonical Wnt signaling pathway. The diagram below illustrates the mechanism of this pathway and the effect of A-1070722.

References

A-1070722: A Potent and Selective GSK-3 Inhibitor for Tau Phosphorylation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-1070722 is a potent and highly selective, ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3), a key serine/threonine kinase implicated in the pathology of various neurological disorders, most notably Alzheimer's disease. The hyperphosphorylation of the microtubule-associated protein Tau, a central event in the formation of neurofibrillary tangles (NFTs), is heavily influenced by GSK-3 activity. As a brain-penetrant compound, A-1070722 serves as a critical research tool for investigating the role of GSK-3 in Tau phosphorylation and associated neurodegeneration, and as a potential therapeutic lead. This technical guide provides a comprehensive overview of A-1070722, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Core Data Summary

Enzymatic Activity and Selectivity

A-1070722 demonstrates high affinity and potent inhibition of both GSK-3 isoforms, GSK-3α and GSK-3β. Its selectivity is a key attribute, with significantly lower activity against other kinases, including members of the cyclin-dependent kinase (CDK) family.

| Parameter | GSK-3α | GSK-3β | Other Kinases (e.g., CDK family) | Reference |

| Ki | 0.6 nM | 0.6 nM | > 50-fold lower affinity | [1] |

In Vivo Pharmacokinetics and Brain Penetrance

Radiolabeled [11C]A-1070722 has been utilized in positron emission tomography (PET) imaging studies in non-human primates to assess its brain penetrance and distribution. These studies confirm that A-1070722 effectively crosses the blood-brain barrier and accumulates in brain regions. The percentage of the unmetabolized parent compound in plasma provides an indication of its metabolic stability.

| Time Point | Unmetabolized [11C]A-1070722 in Plasma (%) | Reference |

| 2 min | 92.5 ± 0.85 | [1] |

| 4 min | 89.0 ± 1.0 | [1] |

| 12 min | 51.9 ± 6.9 | [1] |

| 30 min | 45.1 ± 12.9 | [1] |

| 60 min | 35.6 ± 15.0 | [1] |

| 90 min | 20.1 ± 9.5 | [1] |

Signaling Pathways and Mechanism of Action

A-1070722 exerts its effects by directly inhibiting the kinase activity of GSK-3. In the context of Tau pathology, this inhibition prevents the transfer of phosphate groups to specific serine and threonine residues on the Tau protein. Hyperphosphorylation of Tau by GSK-3 leads to its dissociation from microtubules, disrupting their stability and promoting the aggregation of Tau into paired helical filaments, the primary component of NFTs.

Experimental Protocols

In Vitro Tau Phosphorylation Assay

This protocol describes a general method to assess the ability of A-1070722 to inhibit GSK-3β-mediated Tau phosphorylation in a cellular context.

1. Cell Culture and Treatment:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Differentiate the cells to a neuronal phenotype if necessary.

-

Pre-treat the cells with varying concentrations of A-1070722 (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 1-2 hours).

-

Induce Tau hyperphosphorylation by treating the cells with a known GSK-3β activator or by expressing a pathogenic form of Tau.

2. Cell Lysis and Protein Quantification:

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

3. Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated Tau at various epitopes (e.g., pS396, pS202/T205) and total Tau.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated Tau levels to total Tau.

Neuronal Protection Assay against β-Amyloid Toxicity

This protocol outlines a method to evaluate the neuroprotective effects of A-1070722 against β-amyloid (Aβ)-induced cytotoxicity.

1. Cell Culture and Plating:

-

Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Plate the cells in multi-well plates suitable for viability assays.

2. Treatment:

-

Pre-treat the cells with various concentrations of A-1070722 for 1-2 hours.

-

Expose the cells to a toxic concentration of aggregated Aβ oligomers (e.g., Aβ25-35 or Aβ1-42) for 24-48 hours.

-

Include control groups: untreated cells, cells treated with A-1070722 alone, and cells treated with Aβ alone.

3. Assessment of Cell Viability:

-

Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (lactate dehydrogenase) release assay, or by using fluorescent live/dead cell staining.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control group.

-

Determine the concentration-dependent protective effect of A-1070722.

Conclusion

A-1070722 is a valuable pharmacological tool for the investigation of GSK-3's role in Tau phosphorylation and neurodegeneration. Its high potency, selectivity, and brain penetrance make it suitable for a range of in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize A-1070722 in their studies aimed at understanding and developing therapies for Alzheimer's disease and other tauopathies. Further characterization of its kinase selectivity profile and in vivo efficacy in animal models of tauopathy will continue to enhance its utility in the field.

References

A 1070722 and the Wnt Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound A 1070722 and its relationship with the Wnt signaling pathway. This document elucidates the mechanism of action of this compound, presents its quantitative data, and provides detailed experimental protocols for its study. Furthermore, it includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding.

Introduction

The Wnt signaling pathway is a crucial and evolutionarily conserved pathway that plays a significant role in embryonic development, cell fate specification, cell proliferation, and tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key regulatory component of the canonical Wnt pathway is Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase that acts as a negative regulator of the pathway.

This compound is a potent and highly selective inhibitor of both GSK-3α and GSK-3β isoforms. While not a direct modulator of the Wnt pathway, its inhibitory action on GSK-3 leads to the activation of canonical Wnt/β-catenin signaling. This guide will explore this indirect mechanism and its implications for research and drug development.

Mechanism of Action: this compound and GSK-3 Inhibition

In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3 phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the inactivation of the destruction complex. This compound acts downstream of the Wnt receptor by directly inhibiting the kinase activity of GSK-3. This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, highlighting its potency as a GSK-3 inhibitor.

| Parameter | Value | Target | Notes |

| Ki | 0.6 nM | GSK-3α and GSK-3β | The inhibition constant (Ki) indicates the high binding affinity of this compound to both GSK-3 isoforms.[1][2][3] |

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on GSK-3 activity and the downstream Wnt signaling pathway.

In Vitro GSK-3β Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

P81 phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminometer

Procedure (Radioactive Method):

-

Prepare a reaction mixture containing kinase buffer, GSK-3 substrate peptide, and the desired concentration of this compound (or vehicle control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the vehicle control.

Procedure (Luminometric Method - ADP-Glo™):

-

Set up the kinase reaction as described above, but with non-radioactive ATP.

-

After the incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the ADP generated and thus the kinase activity.

β-Catenin Stabilization Assay (Western Blot)

This assay determines the effect of this compound on the protein levels of β-catenin in cultured cells.

Materials:

-

Cell line of interest (e.g., HEK293T, SW480)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6 hours).

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative increase in β-catenin levels.[4]

Wnt Signaling Reporter Assay (Luciferase Assay)

This assay measures the transcriptional activity of the Wnt/β-catenin pathway in response to this compound.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid.

-

After 24 hours, treat the transfected cells with different concentrations of this compound or vehicle control.

-

Incubate for an appropriate period (e.g., 16-24 hours).

-

Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of Wnt signaling activity relative to the vehicle control.[5][6][7][8][9]

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the GSK-3β kinase assay and the Wnt signaling reporter assay.

Neuroprotective Effects of this compound

Beyond its role in the Wnt pathway, this compound has been investigated for its neuroprotective properties, which are also linked to GSK-3 inhibition. GSK-3 is implicated in the pathology of neurodegenerative diseases like Alzheimer's disease through its role in tau hyperphosphorylation and its impact on neuronal survival.

Studies have shown that this compound can protect rat primary cortical neurons from challenges with β-amyloid and glutamate, two key players in neurotoxic cascades.[1][3] This neuroprotective effect is attributed to the reduction of tau phosphorylation and the modulation of cell survival pathways downstream of GSK-3.

Conclusion

This compound is a valuable research tool for studying the intricate role of GSK-3 in cellular signaling, particularly in the context of the Wnt pathway. Its high potency and selectivity make it a precise instrument for dissecting the downstream consequences of GSK-3 inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting GSK-3 with compounds like this compound for diseases characterized by aberrant Wnt signaling or neurodegeneration. Further research into the in vivo efficacy and safety of this compound and similar GSK-3 inhibitors is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Wnt Reporter Activity Assay [bio-protocol.org]

- 9. resources.amsbio.com [resources.amsbio.com]

A-1070722: A Potent, Selective, and Brain-Penetrant GSK-3 Inhibitor for Alzheimer's Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is a key feature in the pathophysiology of Alzheimer's disease (AD). GSK-3 is known to be the primary kinase responsible for the hyperphosphorylation of the tau protein, a hallmark of AD leading to the formation of neurofibrillary tangles (NFTs). Furthermore, GSK-3 activity is linked to the production of amyloid-beta (Aβ) peptides and Aβ-mediated neurotoxicity. Consequently, the inhibition of GSK-3 has emerged as a promising therapeutic strategy for the treatment of AD. A-1070722 is a potent and selective inhibitor of GSK-3, demonstrating significant potential in preclinical models relevant to Alzheimer's disease. This technical guide provides a comprehensive overview of A-1070722, summarizing its biochemical properties, preclinical data, and the experimental methodologies used for its evaluation.

Biochemical Profile of A-1070722

A-1070722 is a small molecule inhibitor of Glycogen Synthase Kinase-3. Its high potency and selectivity make it a valuable tool for studying the role of GSK-3 in disease models and a potential therapeutic candidate.

| Parameter | Value | Reference |

| Target | Glycogen Synthase Kinase-3 (GSK-3) | [1] |

| Ki | 0.6 nM for both GSK-3α and GSK-3β | [1] |

| Selectivity | > 50-fold for GSK-3 over a panel of other kinases, including CDK family members. | [1] |

| Brain Penetration | Yes | [1] |

Table 1: Biochemical and Pharmacological Properties of A-1070722. This table summarizes the key in vitro biochemical and pharmacological characteristics of A-1070722.

Preclinical Efficacy in Alzheimer's Disease Models

Preclinical studies have demonstrated the potential of A-1070722 to counteract key pathological features of Alzheimer's disease. These studies have primarily focused on its ability to reduce tau hyperphosphorylation and protect neurons from amyloid-beta and glutamate-induced toxicity.

Inhibition of Tau Phosphorylation

A-1070722 has been shown to decrease the phosphorylation of microtubule-associated protein Tau in vitro[1]. The hyperphosphorylation of tau is a critical step in the formation of neurofibrillary tangles, a pathological hallmark of AD. By inhibiting GSK-3, A-1070722 can reduce this pathological modification of tau.

Neuroprotection Against Amyloid-β and Glutamate Challenge

In preclinical studies, A-1070722 has demonstrated a protective effect on rat primary cortical neurons against challenges with both amyloid-beta (Aβ) and glutamate[1]. Aβ peptides are the main component of amyloid plaques, another hallmark of AD, and are known to be neurotoxic. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overactivation can lead to excitotoxicity, a process implicated in neuronal death in AD.

While specific quantitative data from these neuroprotection and tau phosphorylation inhibition studies are not publicly available, the consistent reporting of these effects from multiple sources underscores the potential of A-1070722 in mitigating key aspects of AD pathology.

Pharmacokinetics and Brain Penetration

A critical attribute for any CNS-targeted therapeutic is the ability to cross the blood-brain barrier (BBB). A-1070722 has been confirmed to be brain penetrant[1]. This property has been further leveraged in the development of a radiolabeled form of the molecule, [11C]A-1070722, for use as a positron emission tomography (PET) tracer to quantify GSK-3 levels in the brain.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of A-1070722 are not extensively published. However, based on standard methodologies in the field, the following sections outline the likely experimental designs for assessing the key activities of A-1070722.

GSK-3 Kinase Inhibition Assay

A luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a common method to determine the inhibitory activity of compounds against GSK-3β.

Principle: This assay quantitatively measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing GSK3β enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: A-1070722 is added at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

-

Kinase Reaction: The reaction is initiated by the addition of the substrate/ATP mix and incubated at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: After the kinase reaction, the remaining ATP is depleted, and the generated ADP is converted to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescent signal is measured, which correlates with the amount of ADP produced and thus the kinase activity. The IC50 value for A-1070722 is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 1: Workflow for a typical GSK-3β kinase inhibition assay.

Tau Phosphorylation Assay in a Cellular Context

To assess the effect of A-1070722 on tau phosphorylation in a more biologically relevant system, a cellular assay is employed.

Principle: This assay typically uses a cell line that expresses human tau. The level of tau phosphorylation at specific, disease-relevant epitopes is measured after treatment with the inhibitor.

Protocol Outline:

-

Cell Culture: A suitable cell line (e.g., SH-SY5Y human neuroblastoma cells) is cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of A-1070722 or a vehicle control for a specified period.

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Western Blot Analysis: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated tau at different epitopes (e.g., AT8 for pSer202/pThr205) and total tau.

-

Detection and Quantification: Following incubation with a secondary antibody conjugated to a detectable marker (e.g., HRP), the protein bands are visualized. The density of the phosphorylated tau bands is quantified and normalized to the total tau levels.

Figure 2: Experimental workflow for assessing tau phosphorylation in a cellular model.

Neuroprotection Assay in Primary Neurons

This assay evaluates the ability of A-1070722 to protect primary neurons from toxic insults relevant to Alzheimer's disease.

Principle: Primary cortical neurons are treated with A-1070722 before being exposed to neurotoxic agents like aggregated Aβ peptide or high concentrations of glutamate. Cell viability is then assessed to determine the protective effect of the compound.

Protocol Outline:

-

Primary Neuron Culture: Cortical neurons are isolated from embryonic rat brains and cultured for a period to allow for maturation.

-

Pre-treatment: Neurons are pre-treated with various concentrations of A-1070722 or a vehicle control for a defined period (e.g., 1-2 hours).

-

Toxic Insult: The cultures are then exposed to a neurotoxic concentration of aggregated Aβ peptide (e.g., Aβ1-42) or glutamate.

-

Incubation: The cells are incubated with the toxin and the compound for a specified duration (e.g., 24-48 hours).

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.

-

Data Analysis: The percentage of viable cells in the A-1070722-treated groups is compared to the vehicle-treated, toxin-exposed group to determine the neuroprotective effect.

Figure 3: Signaling pathway illustrating the neuroprotective mechanism of A-1070722.

Conclusion

A-1070722 is a highly potent, selective, and brain-penetrant inhibitor of GSK-3 with demonstrated preclinical activity relevant to Alzheimer's disease. Its ability to reduce tau phosphorylation and protect neurons from Aβ- and glutamate-induced toxicity positions it as a significant research tool and a potential lead compound for the development of novel AD therapeutics. Further studies to quantify its efficacy in animal models of cognitive impairment and to fully characterize its off-target profile will be crucial in advancing its therapeutic potential.

References

A-1070722 and its Postulated Role in Neuronal Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-1070722 is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with a Ki of 0.6 nM for both GSK-3α and GSK-3β isoforms.[1] While direct experimental evidence detailing the effects of A-1070722 on neuronal apoptosis is currently unavailable in public literature, its mechanism of action as a GSK-3 inhibitor allows for a well-supported, hypothetical framework of its potential impact on programmed cell death in the nervous system. This technical guide synthesizes the known roles of GSK-3 in neuronal apoptosis with the established pharmacology of GSK-3 inhibitors to provide a comprehensive overview of the putative mechanisms, relevant experimental protocols, and potential therapeutic implications of A-1070722.

Introduction to A-1070722

A-1070722 is a small molecule inhibitor that demonstrates high selectivity for GSK-3 over a range of other kinases, including members of the CDK family.[2] This compound is brain-penetrant, making it a valuable tool for investigating the central nervous system functions of GSK-3 and a potential therapeutic candidate for neurological disorders.[2] Studies have shown that A-1070722 can decrease the phosphorylation of tau protein in vitro and protect primary cortical neurons from β-amyloid and glutamate-induced toxicity, highlighting its neuroprotective potential.[2]

The Dichotomous Role of GSK-3 in Neuronal Apoptosis

Glycogen Synthase Kinase 3 is a constitutively active serine/threonine kinase that plays a pivotal and complex role in a multitude of cellular processes, including neuronal apoptosis. GSK-3's influence on programmed cell death is notably dualistic, capable of exerting both pro-apoptotic and anti-apoptotic effects depending on the specific signaling pathway activated.[3][4][5]

The Pro-Apoptotic Function of GSK-3 via the Intrinsic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a primary mechanism of programmed cell death in neurons. In this pathway, GSK-3 is generally considered to be pro-apoptotic.[3][4] It can promote apoptosis in response to various stimuli, including trophic factor withdrawal and DNA damage.[6][7] The pro-apoptotic actions of GSK-3 are mediated through its interaction with and phosphorylation of key members of the Bcl-2 family and other mitochondrial proteins.

One of the critical substrates of GSK-3 in this pathway is the pro-apoptotic protein Bax. GSK-3β can directly phosphorylate Bax, promoting its translocation from the cytosol to the mitochondrial membrane.[8] This relocalization is a critical step in the initiation of apoptosis, as Bax oligomerization at the mitochondria leads to the formation of pores, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[5] The release of cytochrome c triggers the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3.[5]

The Anti-Apoptotic Function of GSK-3 via the Extrinsic Pathway

In contrast to its role in the intrinsic pathway, GSK-3 has been shown to have an anti-apoptotic function in the extrinsic, or death receptor-mediated, pathway of apoptosis.[3][4] This pathway is initiated by the binding of extracellular ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their cognate death receptors on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins and the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates caspase-8.[5]

GSK-3 appears to inhibit this pathway. Studies have demonstrated that the inhibition of GSK-3 can potentiate Fas-induced apoptosis in neuronal cells.[5] The precise mechanism by which GSK-3 exerts this anti-apoptotic effect is still under investigation but may involve the regulation of components of the DISC or downstream signaling molecules.

Postulated Effects of A-1070722 on Neuronal Apoptosis

Based on its potent GSK-3 inhibitory activity, A-1070722 is hypothesized to modulate neuronal apoptosis by:

-

Inhibiting the Intrinsic Apoptotic Pathway: By preventing the GSK-3-mediated phosphorylation of Bax, A-1070722 is expected to reduce Bax translocation to the mitochondria, thereby preventing the release of cytochrome c and subsequent caspase activation. This would lead to a neuroprotective effect against stimuli that trigger the intrinsic pathway.

-

Potentiating the Extrinsic Apoptotic Pathway: Conversely, by inhibiting the anti-apoptotic function of GSK-3 in the extrinsic pathway, A-1070722 could potentially enhance apoptosis induced by death receptor activation.

Quantitative Data on the Effects of GSK-3 Inhibitors on Neuronal Apoptosis

While specific data for A-1070722 is not available, the following table summarizes quantitative findings from studies using other GSK-3 inhibitors, which can serve as a proxy for the expected effects of A-1070722.

| GSK-3 Inhibitor | Neuronal System | Apoptotic Stimulus | Measured Effect | Reference |

| SB216763 | Rat Cortical Neurons | Ethanol | Complete protection from apoptosis; prevention of caspase-3 activation. | [9] |

| Alsterpaullone | Rat Cortical Neurons | Ethanol | Complete protection from apoptosis. | [9] |

| Lithium | Primary Brain Neurons | Glutamate Excitotoxicity | Robust protection from apoptosis; increased Bcl-2 expression; suppressed p53 and Bax. | [10] |

| CHIR99021 | Hippocampal Neurons | Oxygen-Glucose Deprivation | Attenuation of neuronal death. | [10] |

| SB415286 | Cerebellar Granule Neurons | Trophic Factor Deprivation | Suppression of Bax translocation to mitochondria. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of A-1070722 on neuronal apoptosis.

Primary Neuronal Cell Culture

-

Objective: To establish a primary culture of neurons for apoptosis induction and treatment with A-1070722.

-

Materials:

-

E18 rat embryos or P0 mouse pups

-

Dissection medium (e.g., Hibernate-E)

-

Papain dissociation system

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

-

-

Protocol:

-

Dissect cortices or hippocampi from embryonic or neonatal rodents under sterile conditions.

-

Mince the tissue and incubate with a papain solution to dissociate the cells.

-

Gently triturate the cell suspension to obtain single cells.

-

Plate the cells onto coated culture vessels at a desired density.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

-

Change half of the medium every 2-3 days.

-

Induction of Neuronal Apoptosis

-

Objective: To induce apoptosis in cultured neurons to test the protective effects of A-1070722.

-

Methods:

-

Trophic Factor Withdrawal: Replace the complete Neurobasal medium with a serum-free and B-27-free medium.

-

Glutamate Excitotoxicity: Expose the neurons to a high concentration of glutamate (e.g., 50-100 µM) for a specified duration.

-

β-Amyloid Toxicity: Treat the cultures with oligomeric forms of β-amyloid peptides (Aβ1-42).

-

Staurosporine Treatment: A general kinase inhibitor known to induce apoptosis.

-

Assessment of Apoptosis

-

Objective: To visualize and quantify the activation of the key executioner caspase, caspase-3.

-

Protocol:

-

Fix the treated neuronal cultures with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS).

-

Incubate with a primary antibody specific for cleaved (activated) caspase-3.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Image using a fluorescence microscope and quantify the percentage of activated caspase-3 positive neurons.

-

-

Objective: To detect DNA fragmentation, a hallmark of apoptosis.

-

Protocol:

-

Fix and permeabilize the cells as described above.

-

Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Counterstain nuclei with DAPI.

-

Analyze the samples by fluorescence microscopy to determine the percentage of TUNEL-positive nuclei.

-

-

Objective: To quantify the expression levels of key apoptotic and anti-apoptotic proteins.

-

Protocol:

-

Lyse the treated neurons in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, cytochrome c in cytosolic fractions).

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Figure 1: Postulated dual role of A-1070722 in neuronal apoptosis.

Experimental Workflow

Figure 2: General experimental workflow for assessing A-1070722's effect.

Conclusion

A-1070722, as a potent and selective GSK-3 inhibitor, holds significant promise as a neuroprotective agent. Based on the well-established role of GSK-3 in the intrinsic apoptotic pathway, it is strongly hypothesized that A-1070722 can mitigate neuronal apoptosis triggered by a variety of insults. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to rigorously evaluate the therapeutic potential of A-1070722 in neurodegenerative diseases and other neurological conditions characterized by excessive neuronal cell death. Further in vitro and in vivo studies are warranted to confirm these hypotheses and to elucidate the full spectrum of A-1070722's effects on neuronal survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A 1070722 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 3. Frontiers | GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration [frontiersin.org]

- 4. GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Paradoxical Pro- and Anti-apoptotic Actions of GSK3 in the Intrinsic and Extrinsic Apoptosis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Glycogen Synthase Kinase-3β in Neuronal Apoptosis Induced by Trophic Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycogen Synthase Kinase-3β Phosphorylates Bax and Promotes Its Mitochondrial Localization during Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycogen synthase kinase-3 inhibitors prevent caspase-dependent apoptosis induced by ethanol in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | GSK-3 as a Target for Lithium-Induced Neuroprotection Against Excitotoxicity in Neuronal Cultures and Animal Models of Ischemic Stroke [frontiersin.org]

Methodological & Application

Application Notes and Protocols for A-1070722 In Vivo Dosing in a Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1070722 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with a high affinity for both GSK-3α and GSK-3β isoforms (Ki of 0.6 nM)[1]. As a key regulator in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis, GSK-3 has been implicated in the pathophysiology of various disorders. Notably, its role in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies, makes it a significant therapeutic target. A-1070722 is a brain-penetrant compound, rendering it a valuable tool for in vivo studies investigating the role of GSK-3 in the central nervous system[1].

These application notes provide a detailed protocol for the in vivo administration of A-1070722 in a mouse model relevant to neurodegenerative disease research. The protocols and data presented are representative of studies investigating the effects of GSK-3 inhibitors on downstream targets.

Signaling Pathway

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the central role of GSK-3. In the absence of Wnt ligands, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. A-1070722 inhibits GSK-3, leading to the stabilization and nuclear translocation of β-catenin, where it modulates gene transcription. Additionally, GSK-3 is known to directly phosphorylate tau protein, and its inhibition by A-1070722 is expected to reduce tau hyperphosphorylation.

References

Application Notes and Protocols for Mammalian Cell Culture

These guidelines provide a comprehensive overview of standard procedures for the culture of mammalian cells. The protocols outlined below are intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. Given that specific parameters can vary significantly between cell lines, users should adapt these protocols to meet the unique requirements of their specific cell type.

Introduction

Successful cell culture is fundamental to a wide range of research and development activities. The ability to maintain viable and healthy cell populations in vitro is critical for accurate and reproducible experimental outcomes. This document details the essential materials, equipment, and procedures for routine cell culture, including thawing, passaging, and cryopreservation of both adherent and suspension cells.

Materials and Equipment

A summary of the essential materials and equipment for mammalian cell culture is provided in the table below.

| Category | Item | Specifications |

| Media & Reagents | Basal Medium | e.g., DMEM, RPMI-1640, MEM |

| Serum | Fetal Bovine Serum (FBS), Fetal Calf Serum (FCS) | |

| Supplements | L-glutamine, non-essential amino acids, sodium pyruvate | |

| Antibiotics | Penicillin-Streptomycin | |

| Dissociation Reagents | Trypsin-EDTA, Accutase, TrypLE | |

| Cryoprotectant | Dimethyl sulfoxide (DMSO) | |

| Buffers | Phosphate-Buffered Saline (PBS), calcium and magnesium-free | |

| Equipment | Biological Safety Cabinet | Class II |

| CO₂ Incubator | 37°C, 5% CO₂ | |

| Inverted Microscope | For observing cell morphology and confluency | |

| Centrifuge | For pelleting cells | |

| Water Bath | 37°C | |

| Cryogenic Storage | Liquid nitrogen freezer (-196°C) or -80°C freezer | |

| Consumables | Cell Culture Flasks/Plates | Sterile, tissue culture-treated |

| Serological Pipettes | Sterile, various sizes | |

| Pipette Tips | Sterile, filtered | |

| Centrifuge Tubes | Sterile, 15 mL and 50 mL | |

| Cryovials | Sterile |

Experimental Protocols

Thawing of Cryopreserved Cells

Proper thawing of cryopreserved cells is crucial for maximizing cell viability.

Protocol:

-

Pre-warm the complete growth medium to 37°C in a water bath.

-

Retrieve the cryovial from liquid nitrogen storage.

-

Quickly thaw the vial by gently swirling it in a 37°C water bath for 1-2 minutes until only a small ice crystal remains.[1]

-

Wipe the outside of the vial with 70% ethanol before opening it in a biological safety cabinet.

-

Slowly transfer the contents of the vial to a sterile 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

-

Discard the supernatant and gently resuspend the cell pellet in 1-2 mL of fresh, complete growth medium.

-

Transfer the cell suspension into an appropriately sized culture flask containing the required volume of complete growth medium.

-

Gently rock the flask to ensure even distribution of the cells.

-

Incubate the flask at 37°C in a humidified incubator with 5% CO₂.

-

The following day, examine the culture to ensure the cells have attached (for adherent lines) and are healthy. Change the medium to remove any residual DMSO and dead cells.

Workflow for Thawing Cryopreserved Cells

Caption: Workflow for thawing cryopreserved cells.

Passaging of Adherent Cells

Adherent cells need to be subcultured when they reach a certain confluency, typically 70-90%, to maintain their health and proliferative capacity.

Protocol:

-

Visually inspect the cell culture using an inverted microscope to assess confluency and check for any signs of contamination.

-

Aspirate the spent medium from the culture flask.

-

Wash the cell monolayer once with sterile PBS (without Ca²⁺/Mg²⁺) to remove any residual serum that may inhibit trypsin activity. Use a volume of PBS equivalent to half the volume of the culture medium.[1]

-

Aspirate the PBS.

-

Add enough trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA) to cover the cell monolayer (e.g., 1 mL for a T-25 flask).

-

Incubate the flask at 37°C for 2-10 minutes. The incubation time will vary depending on the cell line.

-

Observe the cells under the microscope to confirm that they have detached and are floating. Gently tap the side of the flask to dislodge any remaining attached cells.

-

Add at least an equal volume of complete growth medium to the flask to inactivate the trypsin.

-

Transfer the cell suspension to a sterile 15 mL centrifuge tube.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in the required volume of fresh, complete growth medium to achieve the desired seeding density.

-

Add the appropriate volume of the cell suspension to newly labeled culture flasks containing pre-warmed complete growth medium.

-

Incubate the flasks at 37°C in a humidified incubator with 5% CO₂.

Workflow for Passaging Adherent Cells

Caption: Workflow for passaging adherent cells.

Passaging of Suspension Cells

Suspension cells are passaged by diluting the culture with fresh medium once they reach their optimal cell density.

Protocol:

-

Aseptically remove a small aliquot of the cell suspension from the culture flask.

-

Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

-

Calculate the volume of the cell suspension needed to seed a new flask at the desired density.

-

Transfer the calculated volume of cell suspension to a new, labeled flask.

-

Add the required volume of fresh, pre-warmed complete growth medium to achieve the final culture volume.

-

Incubate the flask at 37°C in a humidified incubator with 5% CO₂.

Cryopreservation of Cells

Cryopreservation allows for the long-term storage of cell lines.

Protocol:

-

Follow the appropriate protocol for harvesting adherent or suspension cells.

-

Perform a cell count and determine viability.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in cold cryopreservation medium (e.g., complete growth medium with 5-10% DMSO) at a concentration of 1-5 x 10⁶ viable cells/mL.

-

Aliquot 1 mL of the cell suspension into sterile cryovials.

-

Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 4 hours to ensure a slow cooling rate of approximately -1°C per minute.

-

For long-term storage, transfer the cryovials to a liquid nitrogen freezer (-196°C).

Quantitative Data Summary

The following table provides typical quantitative data for cell culture. These values are general and should be optimized for each specific cell line.

| Parameter | Adherent Cells | Suspension Cells |

| Seeding Density | ||

| T-25 Flask | 0.5 - 1.0 x 10⁶ cells | 1.0 - 2.0 x 10⁶ cells |

| T-75 Flask | 1.5 - 3.0 x 10⁶ cells | 3.0 - 6.0 x 10⁶ cells |

| 6-well Plate | 1.0 x 10⁵ cells/well[2] | N/A |

| 96-well Plate | 3,000 cells/well[2] | N/A |

| Subculture Confluency/Density | 70 - 90% confluency | 0.5 - 2.0 x 10⁶ cells/mL |

| Cryopreservation Density | 1 - 5 x 10⁶ cells/mL | 1 - 5 x 10⁶ cells/mL |

Signaling Pathways

While no specific signaling pathways can be detailed without knowing the "1070722" cell type, many common pathways are studied in cell culture. Below is a generic representation of a simplified signaling cascade.

Generic Signaling Pathway

Caption: A simplified, generic signaling cascade.

References

Application Notes and Protocols for A-1070722 in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1070722 is a highly potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with a Ki of 0.6 nM for both GSK-3α and GSK-3β isoforms.[1][2][3] Its ability to penetrate the brain and modulate key signaling pathways makes it a valuable tool for neuroscience research, particularly in the study of neurodegenerative diseases.[4] These application notes provide detailed protocols for utilizing A-1070722 in primary neuron cultures to investigate its neuroprotective effects against common neurotoxic insults and its impact on Tau phosphorylation.

Mechanism of Action

A-1070722 exerts its effects by inhibiting GSK-3, a serine/threonine kinase involved in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis. GSK-3 is a key component of several signaling pathways, most notably the Wnt/β-catenin and the PI3K/Akt pathways. By inhibiting GSK-3, A-1070722 can modulate the downstream effects of these pathways, leading to neuroprotection. For instance, inhibition of GSK-3 has been shown to protect rat primary cortical neurons from the neurotoxic challenges of both β-amyloid and glutamate.[1][3] Furthermore, as GSK-3 is a primary kinase responsible for the phosphorylation of the microtubule-associated protein Tau, A-1070722 can effectively decrease Tau phosphorylation.[1][3][4]

Quantitative Data Summary

| Parameter | Value/Range | Cell Type | Assay | Source |

| Ki (GSK-3α/β) | 0.6 nM | - | Kinase Assay | [1][2][3] |

| Solubility | Up to 100 mM | In DMSO | - | |

| Purity | ≥98% | - | HPLC | [3] |

| Neuroprotection Assay (Glutamate Toxicity) | 1-10 µM (Suggested Starting Range) | Primary Cortical Neurons | Cell Viability (e.g., MTT, LDH) | Inferred from similar GSK-3 inhibitors |

| Neuroprotection Assay (β-Amyloid Toxicity) | 1-10 µM (Suggested Starting Range) | Primary Cortical Neurons | Cell Viability (e.g., MTT, LDH) | Inferred from similar GSK-3 inhibitors |

| Tau Phosphorylation Assay | 1-10 µM (Suggested Starting Range) | Primary Cortical or Hippocampal Neurons | Immunocytochemistry or Western Blot | Inferred from similar GSK-3 inhibitors |

Signaling Pathways

The neuroprotective effects of A-1070722 are primarily mediated through the inhibition of GSK-3, which lies at the convergence of the PI3K/Akt and Wnt/β-catenin signaling pathways.

Experimental Protocols

Primary Neuron Culture

This protocol describes the basic steps for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Neurobasal Medium

-

B-27 Supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Trypsin or Papain

-

DNase I

-

Fetal Bovine Serum (FBS) or horse serum (for trypsin inactivation)

-

Poly-D-lysine or Poly-L-ornithine

-

Laminin (optional)

-

Sterile dissection tools

-

Sterile conical tubes and pipettes

-

Cell culture plates or coverslips

Protocol:

-

Plate Coating: Coat culture surfaces with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates three times with sterile water and allow them to dry. For enhanced attachment and neurite outgrowth, a secondary coating of laminin (10 µg/mL in sterile PBS) can be applied for at least 2 hours at 37°C.

-

Tissue Dissection: Euthanize pregnant dam according to approved institutional protocols. Dissect E18 pups and isolate the cerebral cortices or hippocampi in ice-cold HBSS.

-

Tissue Dissociation:

-

Mince the tissue into small pieces.

-

Incubate in a trypsin (0.05%) or papain solution containing DNase I at 37°C for 15-20 minutes with gentle agitation.

-

Inactivate trypsin with serum-containing medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

-

Cell Plating:

-

Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) onto the coated culture vessels.

-

-

Cell Maintenance:

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

-

After 24-48 hours, perform a half-media change to remove cellular debris.

-

Continue to perform half-media changes every 3-4 days.

-

Neuroprotection Assay: Glutamate-Induced Excitotoxicity